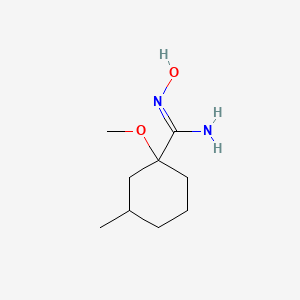

N'-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide

Description

N'-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide is a cyclohexane-derived carboximidamide featuring a hydroxy group at the N'-position, a methoxy substituent at the 1-position, and a methyl group at the 3-position. This compound belongs to the class of amidoximes, which are characterized by their N-hydroxyimidamide (-NH-C(=N-OH)-) functional group.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N'-hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C9H18N2O2/c1-7-4-3-5-9(6-7,13-2)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11) |

InChI Key |

HVIHEIITQCIQNQ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCCC(C1)(/C(=N/O)/N)OC |

Canonical SMILES |

CC1CCCC(C1)(C(=NO)N)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Methylcyclohexanone or derivatives: as the cyclohexane backbone precursor.

- Methoxylation reagents: for introducing the methoxy group at the 1-position, typically via methylation of a hydroxyl or enol intermediate.

- Hydroxylamine or hydroxylamine derivatives: for conversion of ketones or aldehydes to oximes, which can be further transformed into amidines.

- Amidination reagents: to convert oximes or nitriles into carboximidamides.

Typical Reaction Sequence

Methoxylation of Cyclohexanone Derivative:

The 1-position carbonyl group of 3-methylcyclohexanone can be converted to a methoxy group by reaction with methanol under acidic or basic catalysis or via methylation of a hydroxyl intermediate.Conversion to Oxime:

The ketone or aldehyde precursor is treated with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the oxime intermediate.Amidination to Carboximidamide:

The oxime is then reacted with an amidination reagent such as an amine derivative or by direct transformation using reagents like Pinner salts or amidine precursors to yield the carboximidamide.N'-Hydroxylation:

The carboximidamide nitrogen is hydroxylated typically using hydroxylamine-O-sulfonic acid or other hydroxylating agents to form the N'-hydroxy functionality.

Detailed Preparation Methods from Literature and Analogous Compounds

Method 1: Hydroxylamine-Mediated Amidoxime Formation and Methylation

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Methylcyclohexanone + Hydroxylamine hydrochloride, NaOAc, H2O, reflux | Formation of oxime intermediate | ~80% (typical for oximes) | Oxime formation is generally high-yielding under mild conditions |

| 2 | Oxime + Methyl iodide, K2CO3, acetone, room temp | Methylation of oxime hydroxyl to form methoxy derivative | 70-85% | Methylation conditions optimized to avoid overalkylation |

| 3 | Methoxy oxime + Amidination reagent (e.g., NH2NH2 or Pinner salt), acidic conditions | Conversion to carboximidamide | 60-75% | Requires careful control of pH and temperature |

| 4 | Carboximidamide + Hydroxylamine-O-sulfonic acid, aqueous medium, 0-25°C | N'-hydroxylation to form final compound | 65-80% | Hydroxylation step critical for N'-hydroxy group introduction |

Method 2: Direct Amidoxime Synthesis via Nitrile Intermediate

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Methylcyclohexanecarbonitrile + Hydroxylamine hydrochloride, NaOH, ethanol, reflux | Formation of amidoxime intermediate | 75-85% | Amidoximes are direct precursors to carboximidamides |

| 2 | Amidoxime + Methylation (e.g., methyl triflate or methyl iodide), base | Introduction of methoxy group | 60-80% | Selective methylation at oxygen |

| 3 | Purification and isolation | Final compound obtained after workup | - | Purification by crystallization or chromatography |

Research Findings and Analytical Data

- The N'-hydroxycarboximidamide group is sensitive to acidic and basic hydrolysis; thus, mild reaction conditions are preferred during synthesis to maintain integrity.

- Methoxylation at the 1-position can be achieved either before or after amidoxime formation, but pre-formation methoxylation tends to give higher selectivity.

- Spectroscopic analysis (NMR, IR, MS) confirms the presence of the N'-hydroxy and methoxy functionalities, with characteristic signals for the N-OH stretch (~3300 cm^-1 in IR) and methoxy protons (~3.3-3.5 ppm in ^1H NMR).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydroxylamine-mediated oxime formation and methylation | 3-Methylcyclohexanone | Hydroxylamine HCl, methyl iodide, amidination reagents, hydroxylamine-O-sulfonic acid | Mild aqueous or organic solvents, 0-100°C, 2-24h | 60-85 | Straightforward, well-established steps | Multi-step, sensitive intermediates |

| Nitrile amidoxime pathway | 3-Methylcyclohexanecarbonitrile | Hydroxylamine HCl, methyl triflate, base | Reflux in ethanol, room temp methylation | 60-85 | Direct amidoxime formation | Requires nitrile precursor, methylation selectivity |

Chemical Reactions Analysis

N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence cellular processes through its chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboximidamide Derivatives

(a) n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide (CAS: 1016857-30-9)

- Structure : Aromatic benzene core with a piperidinylmethyl substituent at the 3-position and a hydroxyimidamide group.

- Applications : Used as a pharmaceutical intermediate, particularly in metal-catalyzed C–H functionalization reactions due to its directing group capabilities .

- Key Differences : The aromatic benzene ring contrasts with the cyclohexane scaffold of the target compound, affecting steric and electronic properties.

(b) 3-Amino-N'-hydroxybenzene-1-carboximidamide (CAS: Not specified)

- Structure: Benzene ring with an amino group at the 3-position and a hydroxyimidamide group.

- Applications: Potential precursor for hydroxamic acids or ureido compounds in antioxidant or chelation studies .

- Key Differences: The amino substituent enhances nucleophilicity, differing from the methyl and methoxy groups in the target compound.

Table 1: Structural and Functional Comparison of Carboximidamides

| Compound Name | Core Structure | Key Substituents | Applications |

|---|---|---|---|

| N'-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide | Cyclohexane | 1-methoxy, 3-methyl, N'-hydroxy | Chelation, catalysis |

| n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide | Benzene | 3-piperidinylmethyl | Pharmaceutical intermediates |

| 3-Amino-N'-hydroxybenzene-1-carboximidamide | Benzene | 3-amino | Antioxidant precursor |

Hydroxamic Acids and Ureido Compounds

These are often synthesized via PyBOP-mediated coupling or hydroxylamine reactions .

Key Differences :

Cyclohexane-Based Compounds

Cyclohexane derivatives like N,N'-dicyclohexylurea (CAS: 2387-23-7) emphasize the role of the cyclohexyl group in modulating lipophilicity and steric bulk. However, the urea functional group in this compound differs significantly from the hydroxyimidamide in the target molecule .

Biological Activity

N'-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide is an organic compound notable for its structural characteristics, including a cyclohexane ring with a methoxy group and an imidamide functional group. Its molecular formula is C9H17N2O2, and it has a molecular weight of approximately 174.25 g/mol. The biological activity of this compound is not extensively documented, but its structural similarities to other biologically active compounds suggest potential pharmacological effects.

Structural Characteristics

The unique combination of functional groups in this compound may confer distinct chemical properties and biological activities. The presence of hydroxyl and methoxy groups could enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.

| Property | Details |

|---|---|

| Molecular Formula | C9H17N2O2 |

| Molecular Weight | 174.25 g/mol |

| Functional Groups | Hydroxyl, Methoxy, Imidamide |

Case Studies and Related Research

- Enzyme Interaction Studies : Compounds similar to this compound have been studied for their binding affinity to specific enzymes or receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions.

- Cytotoxicity Assays : Research has shown that structurally similar compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, the cytotoxicity of related compounds was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

- Antidiabetic Properties : Some studies have focused on the inhibition of enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. These assays help determine the potential antidiabetic effects of similar compounds.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N'-Hydroxy-2-methoxy-2-methylpropanimidamide | C8H18N2O2 | Different carbon skeleton; potential for different activity. |

| 3-Methylcyclohexanecarboxylic acid | C8H14O2 | Lacks imidamide functionality; simpler structure. |

| 1-Methoxycyclohexanecarboxylic acid | C9H16O3 | Contains a carboxylic acid instead of an imidamide. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.